N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C14H16N6 and its molecular weight is 268.324. The purity is usually 95%.
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Scientific Research Applications
Insecticidal and Antibacterial Potential
The synthesis of pyrazolopyrimidine derivatives has been explored for their potential insecticidal and antibacterial activities. Studies reveal that these compounds exhibit promising results against specific pests and bacterial strains, indicating their potential application in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Antimicrobial Surface Coatings
Pyrazolopyrimidine derivatives have been evaluated as antimicrobial additives in surface coatings and printing inks. When incorporated into polyurethane varnishes and printing ink pastes, these compounds demonstrated significant antimicrobial effects, suggesting their application in enhancing the antimicrobial properties of surfaces (El‐Wahab et al., 2015).
Structural Analysis and Hydrogen Bonding
Research into the structural aspects of pyrazolopyrimidine derivatives, including their hydration states, has provided insights into their hydrogen bonding patterns. This structural knowledge is crucial for understanding the chemical behavior of these compounds and their potential applications in designing new molecules with desired properties (Trilleras et al., 2008).
Anti-inflammatory and Anti-cancer Activities
The synthesis of pyrazolopyrimidine-antipyrine hybrids and their evaluation for anti-inflammatory and anti-cancer activities highlight the therapeutic potential of pyrazolopyrimidine derivatives. These studies suggest the possibility of developing new drugs based on pyrazolopyrimidine structures for treating inflammation and cancer (Kaping et al., 2020).
Properties
IUPAC Name |
6-N,6-N-dimethyl-4-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-9-4-6-10(7-5-9)16-12-11-8-15-19-13(11)18-14(17-12)20(2)3/h4-8H,1-3H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEIHJNTWMSNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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